molecular formula C7H7ClF4O2 B14233419 2(3H)-Furanone, 5-(3-chloro-2,2,3,3-tetrafluoropropyl)dihydro- CAS No. 462655-90-9

2(3H)-Furanone, 5-(3-chloro-2,2,3,3-tetrafluoropropyl)dihydro-

Cat. No.: B14233419
CAS No.: 462655-90-9
M. Wt: 234.57 g/mol
InChI Key: BKZOBRXXCNDEGU-UHFFFAOYSA-N
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Description

2(3H)-Furanone, 5-(3-chloro-2,2,3,3-tetrafluoropropyl)dihydro- is a chemical compound known for its unique structural properties and potential applications in various fields. This compound features a furanone ring with a 3-chloro-2,2,3,3-tetrafluoropropyl substituent, making it an interesting subject for chemical research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2(3H)-Furanone, 5-(3-chloro-2,2,3,3-tetrafluoropropyl)dihydro- typically involves the reaction of a furanone derivative with a chlorotetrafluoropropyl reagent under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions. The specific reaction conditions, such as temperature, pressure, and solvent, can vary depending on the desired yield and purity of the product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of advanced reactors and automation can enhance the efficiency and scalability of the synthesis. Quality control measures, such as chromatography and spectroscopy, are employed to ensure the consistency and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2(3H)-Furanone, 5-(3-chloro-2,2,3,3-tetrafluoropropyl)dihydro- can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding furanone derivatives with different oxidation states.

    Reduction: Reduction reactions can lead to the formation of dihydrofuranone derivatives.

    Substitution: The chloro group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. The reactions are typically carried out under controlled temperatures and in appropriate solvents to achieve the desired products.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield furanone derivatives with higher oxidation states, while substitution reactions can produce a variety of functionalized furanone compounds.

Scientific Research Applications

2(3H)-Furanone, 5-(3-chloro-2,2,3,3-tetrafluoropropyl)dihydro- has several scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound’s unique structure makes it a potential candidate for studying biological interactions and mechanisms.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: The compound is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2(3H)-Furanone, 5-(3-chloro-2,2,3,3-tetrafluoropropyl)dihydro- involves its interaction with molecular targets and pathways in biological systems. The compound’s unique structure allows it to bind to specific receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are subjects of ongoing research.

Comparison with Similar Compounds

Similar Compounds

  • 2(3H)-Furanone, 5-(3-chloro-2,2,3,3-tetrafluoropropyl)dihydro-
  • 2(3H)-Furanone, 5-(3-bromo-2,2,3,3-tetrafluoropropyl)dihydro-
  • 2(3H)-Furanone, 5-(3-iodo-2,2,3,3-tetrafluoropropyl)dihydro-

Uniqueness

The uniqueness of 2(3H)-Furanone, 5-(3-chloro-2,2,3,3-tetrafluoropropyl)dihydro- lies in its specific substituent, which imparts distinct chemical and physical properties. Compared to similar compounds with different halogen substituents, this compound may exhibit unique reactivity and interactions, making it valuable for specific applications in research and industry.

Properties

CAS No.

462655-90-9

Molecular Formula

C7H7ClF4O2

Molecular Weight

234.57 g/mol

IUPAC Name

5-(3-chloro-2,2,3,3-tetrafluoropropyl)oxolan-2-one

InChI

InChI=1S/C7H7ClF4O2/c8-7(11,12)6(9,10)3-4-1-2-5(13)14-4/h4H,1-3H2

InChI Key

BKZOBRXXCNDEGU-UHFFFAOYSA-N

Canonical SMILES

C1CC(=O)OC1CC(C(F)(F)Cl)(F)F

Origin of Product

United States

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